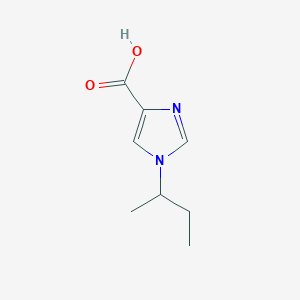
1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound features a butan-2-yl group attached to the nitrogen at position 1 and a carboxylic acid group at position 4
准备方法
Synthetic Routes and Reaction Conditions: 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of imidazole with butan-2-yl halide, followed by carboxylation at the 4-position. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be used to facilitate the alkylation step, while high-pressure carbon dioxide can be employed for the carboxylation process.
化学反应分析
Types of Reactions: 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The butan-2-yl group can be oxidized to form a ketone or an alcohol, depending on the oxidizing agent used.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with halogens or other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
- Oxidation of the butan-2-yl group yields 1-(Butan-2-one)-1H-imidazole-4-carboxylic acid.
- Reduction of the carboxylic acid group forms 1-(Butan-2-YL)-1H-imidazole-4-methanol.
- Halogenation of the imidazole ring produces 1-(Butan-2-YL)-2-chloro-1H-imidazole-4-carboxylic acid.
科学研究应用
1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the modulation of metabolic pathways.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
1-(Butan-2-YL)-1H-imidazole-2-carboxylic acid: Similar structure but with the carboxylic acid group at position 2.
1-(Butan-2-YL)-1H-imidazole-5-carboxylic acid: Carboxylic acid group at position 5.
1-(Butan-2-YL)-1H-imidazole-4-methanol: Carboxylic acid group reduced to a methanol group.
Uniqueness: 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of the butan-2-yl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
1-butan-2-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-3-6(2)10-4-7(8(11)12)9-5-10/h4-6H,3H2,1-2H3,(H,11,12) |
InChI 键 |
WODHARHYZHFOHG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C=C(N=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


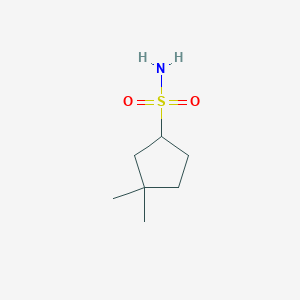
![1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13223290.png)
![1-{[(Benzyloxy)carbonyl]amino}-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid](/img/structure/B13223295.png)
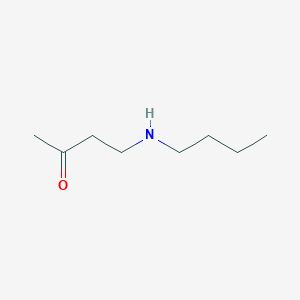
![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223303.png)

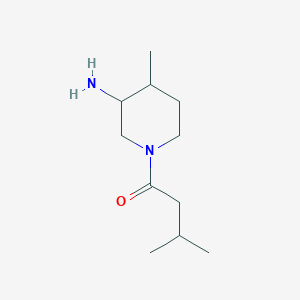
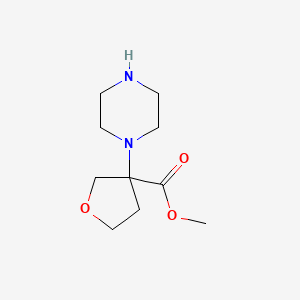
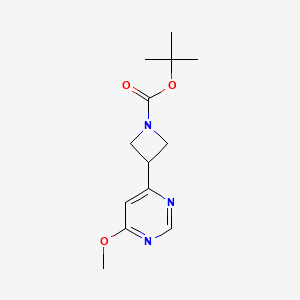

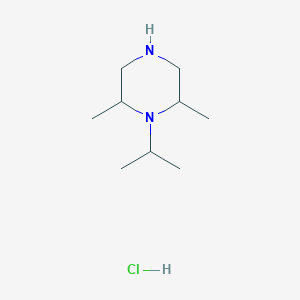
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13223343.png)
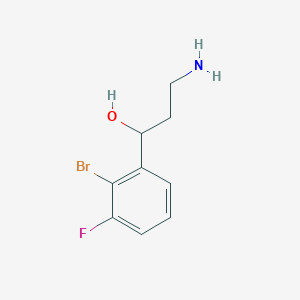
![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13223365.png)
